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Introduction to the PSY Gene Family and Carotenoid
Biosynthesis

The phytoene synthase (PSY) gene family encodes enzymes that catalyze the first committed and rate-
limiting step in carotenoid biosynthesis, converting two molecules of geranylgeranyl diphosphate (GGPP)
into 15-cis-phytoene. This reaction represents the primary metabolic flux control point into the carotenoid
pathway, making PSY a critical regulatory enzyme for carotenogenesis across diverse plant species [1] [2]
[3]. Carotenoids are C40 isoprenoid pigments that perform indispensable functions in photosynthesis,
photoprotection, and serving as precursors for phytohormones like abscisic acid (ABA) and strigolactones.
In non-photosynthetic tissues, carotenoids provide pigmentation for flowers and fruits that facilitates
pollination and seed dispersal, while also delivering nutritional benefits as precursors to vitamin A in

human and animal diets [4] [2].

The evolutionary history of PSY genes reveals their prokaryotic origins, with conservation across
Viridiplantae, brown and red algae, cyanobacteria, fungi, arthropods, and bacteria [4]. In angiosperms, PSY
has diversified through distinct duplication events, resulting in small gene families typically consisting of 2-3
members, though some species like Brassica napus have retained up to six functional PSY genes following

polyploidization events [5]. This gene family expansion has enabled functional diversification, with
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different paralogs acquiring specialized roles in specific tissues, developmental stages, and stress responses

—a phenomenon known as subfunctionalization [1] [4].

Table 1: Key Characteristics of PSY Gene Family Members Across Species

. PSY . . Tissue
Species . Specialized Functions . Reference
Copies Expression

Arabidopsis 1 General carotenoid biosynthesis All tissues [6]

thaliana

Solanum 3 PSY1: Fruit pigmentation; PSY2: Fruits (PSY1), [7] 18]

lycopersicum Photosynthetic tissues; PSY3: Root Leaves (PSY2),

(tomato) stress response Roots (PSY3)

Oryza sativa 3 Tissue-specific control of Endosperm [1]

(rice) & Zea carotenogenesis; PSY1: Endosperm; (PSY1), Leaves

mays (maize) PSY2: Green tissues; PSY3: Abiotic (PSY2), Roots
stress-induced root carotenogenesis (PSY3)

Citrullus lanatus 3 CIPSY1: Fruit flesh color; CIPSY2: Fruit flesh [7]

(watermelon) Leaf expression; CIPSY3: Root (CIPSY1), Leaves
expression (CIPSY2), Roots

(CIPSY3)

Brassica napus 6 Subfunctionalization between Various tissue- [5]
photosynthetic and non- specific patterns
photosynthetic tissues

Nicotiana 3 PSY1 & PSY2: Highest in leaves; Primarily leaves [2]

tabacum PSY3: Not detected under normal (PSY1, PSY2)

(tobacco) conditions

Pyropia 1 Single copy gene Whole organism [9]

yezoensis (red

alga)

Evolutionary History and Phylogenetic Classification
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The PSY gene family displays a complex evolutionary history characterized by multiple duplication events
and subsequent functional divergence. Comprehensive phylogenetic analyses of 351 PSY sequences from
166 species spanning Viridiplantae, brown and red algae, cyanobacteria, fungi, arthropods, and bacteria have
revealed that angiosperm PSY genes separate into five distinct phylogenetic subgroups [4]. One subgroup
contains putative eudicot PSY3 orthologs (Subgroup E3), while the remaining four subgroups include PSY
genes from both monocots and eudicots (designated E1, E2, M1, and M2) [4]. This phylogenetic distribution
indicates that PSY3 evolved independently in monocot and eudicot lineages following their divergence,

representing a striking case of convergent evolution in carotenoid pathway regulation.

The evolutionary trajectory of PSY genes involves both vertical descent from prokaryotic ancestors and
instances of horizontal gene transfer, as evidenced by the grouping of fungal and arthropod PSY sequences
with prokaryote PSYs [4]. All PSY genes display conserved intron/exon organization, supporting their
common ancestry, while differences in gene structure among paralogs have contributed to their functional
diversification [4]. In the Grasses (Poaceae), the three PSY copies have undergone subfunctionalization,
providing fine-tuned control of carotenogenesis in response to various developmental and external cues [1].
Interestingly, analysis of maize PSY1 alleles suggests that human selection for yellow endosperm maize has
occurred at the expense of altered gene regulation in photosynthetic tissues compared to the progenitor white
endosperm PSY1 allele [1].

Expression Patterns and Subfunctionalization of PSY
Paralogs

Tissue-Specific Expression Patterns

Subfunctionalization of PSY paralogs is primarily evidenced by their divergent expression patterns across
tissues and organs. In tomato (Solanum lycopersicum), PSY1 is specifically expressed in fruits and
represents the primary regulator of carotenoid accumulation during ripening, while PSY?2 functions mainly in
chloroplast-containing tissues, and PSY3 displays root-specific expression, particularly under stress
conditions [7] [8]. This tissue-specific division of labor among PSY paralogs allows for independent
regulation of carotenoid biosynthesis in photosynthetic versus non-photosynthetic tissues, preventing

potential metabolic interference that could occur with a single ubiquitously expressed PSY gene [5].
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Similar patterns of subfunctionalization have been documented across diverse plant taxa. In watermelon
(Citrullus lanatus), expression analysis reveals that CIPSY1 is predominantly expressed in fruit flesh and
strongly correlates with flesh color formation, with much lower expression in white-fleshed varieties
compared to colored fruits [7]. Conversely, CIPSY2 transcripts are most abundant in leaves, while CIPSY3
shows dominant expression in roots [7]. In tobacco (Nicotiana tabacum), PSY1 and PSY2 expression is
highest in leaves compared to other tissues, while PSY3 expression remains undetectable under normal
growth conditions [2]. These conserved patterns of tissue-specific expression across divergent species

highlight the evolutionary advantage of maintaining multiple PSY paralogs with partitioned functions.

Regulatory Responses to Developmental and Environmental
Cues

Beyond tissue specificity, PSY paralogs exhibit differential responsiveness to various developmental,
hormonal, and environmental signals. In tobacco, PSY1 and PSY?2 expression can be elevated by treatment
with certain phytohormones and exposure to strong light, while PSY3 remains unresponsive to these cues
[2]. The promoter regions of PSY genes contain diverse cis-regulatory elements that enable these distinct
regulatory responses. For example, in the red alga Pyropia yezoensis, the PyPSY promoter contains light-
responsive elements (TCCC-motif, GATA-motif, Sp1, TATA-box), hormone-responsive elements (ABRE for
ABA, TCA for salicylic acid, TGACG for methyl jasmonate), and stress-responsive elements (DRE for
dehydration, STRE for general stress) [9].

The functional significance of PSY subfunctionalization is particularly evident in grass species, where
different PSY paralogs mediate stress-induced carotenogenesis. In maize, the three PSY copies have
subfunctionalized to provide fine-tuned control of carotenogenesis in response to various developmental and
external cues, with transcript profiling revealing distinct expression patterns for each paralog accompanied
by corresponding variations in carotenoid and ABA accumulation [1]. This specialized regulation enables
plants to optimize carotenoid production for specific physiological needs—photosynthetic function in green

tissues, pigmentation in reproductive structures, and stress response in roots.

Table 2: Regulatory Mechanisms Controlling PSY Gene Expression and Activity
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Regulatory Molecular .
) Effect on PSY Functional Outcome  Reference

Mechanism Components
Transcriptional PIF1, HY5, RIN, Binding to promoter Light-responsive [7]112]
Regulation BBX20 elements; expression; Fruit

transcription Activation/repression of  ripening control

factors transcription
Post- Orange (OR) Enhanced PSY protein Regulation of [7] [9]
transcriptional proteins, STAY- stability; Increased carotenoid flux
Regulation GREEN proteins enzyme activity independent of

transcript levels

Feedback Carotenoid Negative regulation of Homeostatic control of  [2]
Regulation pathway PSY protein levels carotenoid content

metabolites
Cis-element Light-responsive Tissue-specific and Subfunctionalization [1] [9]
Regulation elements, condition-dependent of PSY paralogs

hormone- expression

responsive

elements, stress-

responsive

elements
Subcellular Plastid targeting, Differential enzyme Variation in catalytic [7]112]
Localization membrane accessibility to efficiency

Regulatory Mechanisms Controlling PSY Activity

association vs.
stromal
localization

substrates

Transcriptional and Post-Transcriptional Regulation
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PSY gene expression is regulated through multiple mechanisms that enable precise control of carotenoid
biosynthesis in response to developmental and environmental signals. At the transcriptional level, PSY genes
contain various cis-regulatory elements in their promoter regions that respond to light signaling,
phytohormones, and stress factors [9] [2]. Key transcription factors including PHYTOCHROME
INTERACTING FACTOR 1 (PIF1) and LONG HYPOCOTYL 5 (HY5) have been demonstrated to
regulate PSY expression in response to light conditions [2]. In tomato fruits, the ripening inhibitor (RIN)
transcription factor directly interacts with the SIPSY1 promoter to regulate carotenoid accumulation during

ripening, while SIBBX?20 activates SIPSY1 expression by binding to the G-box motif in its promoter [7].

Beyond transcriptional control, PSY activity is extensively regulated at the post-transcriptional and
protein levels. The Orange (OR) protein enhances PSY protein stability and activity, serving as a post-
translational regulator that interacts directly with PSY [7] [9]. Research in Arabidopsis and potato has
demonstrated that OR proteins function as molecular chaperones that prevent PSY degradation and
facilitate its proper folding and membrane association [7]. Additionally, PSY protein levels are negatively
regulated by carotenoid pathway metabolites, providing feedback inhibition to maintain carotenoid
homeostasis [2]. This multi-tiered regulatory network allows plants to fine-tune PSY activity according to

physiological requirements without necessitating constant transcriptional control.

Novel Regulatory Interactions and Epistasis

Recent studies have uncovered unexpected regulatory relationships within the carotenoid pathway that
challenge conventional biochemical genetics paradigms. Research in tomato has revealed an unusual
epistatic interaction where the tangerine mutation (affecting carotenoid isomerase CRTISO) is epistatic to
the yellow-flesh mutation (disrupting PSY1) [8]. This finding contradicts the established principle that

mutations disrupting early pathway steps should be epistatic to those affecting downstream steps.

Molecular analysis of this paradoxical interaction demonstrated that the yellow-flesh mutation (r2997)
eliminates PSY 1 transcription in fruits, but in a tangerine genetic background, PSY1 transcription is partially
restored [8]. This restoration enables sufficient phytoene production to allow accumulation of downstream
carotenoids, resulting in the characteristic orange color of tangerine fruits even in the presence of the PSY1
mutation. This phenomenon suggests the involvement of cis-carotenoid metabolites in feedback regulation

of PSY1 gene expression, revealing a novel layer of regulatory complexity in the carotenoid pathway [8].
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Such unexpected findings highlight the gaps in our current understanding of carotenoid regulation and

underscore the need for continued investigation of PSY regulatory mechanisms.

Experimental Characterization and Functional Analysis

Gene Identification and Phylogenetic Analysis

The comprehensive characterization of PSY gene families begins with systematic identification of family
members across species of interest. Typically, this process involves BLAST searches against genomic
databases using known PSY sequences as queries, followed by domain analysis to confirm the presence of
characteristic prenyltransferase domains and conserved active site motifs [7] [4] [2]. For example, in
watermelon, three CIPSY genes were identified through the Cucurbit Genomics Database, with their
complete coding sequences cloned and characterized [7]. Similarly, in tobacco, BLAST analysis against
Nicotiana genomes using Arabidopsis PSY protein sequences as queries revealed 3-6 candidate PSY genes

depending on the species [2].

Following identification, phylogenetic analysis is performed to elucidate evolutionary relationships among
PSY paralogs and orthologs. Protein sequences are aligned using tools such as MUSCLE, with phylogenetic
reconstruction conducted via Maximum Likelihood and Bayesian inference methods [4]. These analyses
typically reveal clustering of PSY sequences according to their phylogenetic subgroup (PSY1, PSY2, PSY3)
rather than strict species boundaries, reflecting functional conservation of the paralogous lineages across
plant taxa [4]. Additional analyses of gene structure (intron/exon organization) and protein meotifs provide

further insights into functional diversification among PSY family members.

Functional Complementation Assays

A critical step in PSY characterization is the empirical validation of enzyme function through functional
complementation assays. The most common approach involves heterologous expression in microbial
systems, particularly E. coli strains engineered to produce GGPP but lacking endogenous phytoene synthesis

capability [7] [9] [5]. In these systems, functional PSY enzymes catalyze the formation of phytoene from
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GGPP, resulting in pigment accumulation that can be quantified spectrophotometrically or via

chromatography.

For example, in watermelon, functional complementation assays demonstrated that all three CIPSY genes
could synthesize phytoene from GGPP, confirming that each encodes a functional enzyme [7]. Similarly, all
six B. napus PSY enzymes were shown to be functional through heterologous complementation, despite their
high sequence identity and conserved active sites [5]. In the red alga Pyropia yezoensis, functional
characterization of PyPSY was achieved through pigment complementation in E. coli co-transformed with
plasmids harboring genes for GGPP synthesis, phytoene desaturase, and lycopene cyclase [9]. These
functional assays provide essential validation of enzyme activity that cannot be inferred from sequence

analysis alone.
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Experimental workflow for comprehensive characterization of PSY gene families

Expression Analysis and Localization Studies

Understanding the biological roles of PSY paralogs requires detailed expression profiling across tissues,
developmental stages, and environmental conditions. Quantitative RT-PCR is widely employed to measure
transcript levels of different PSY family members, complemented by RNA-Seq approaches for

comprehensive expression analysis [7] [2]. For instance, in tobacco, RNA-Seq revealed that PSY-silenced
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plants exhibited upregulation of genes involved in abiotic stress response, isoprenoid compounds, and amino

acid catabolic processes, while biosynthesis of cell wall components was downregulated [2].

Subcellular localization studies provide additional insights into PSY function and regulation. PSY enzymes
are nuclear-encoded but function within plastids, requiring chloroplast targeting sequences for proper
localization [2]. Different PSY members may localize to distinct subplastidial compartments, such as
thylakoid membranes associated with plastoglobules or the envelope membrane and stroma, which can
influence enzyme activity and access to substrates [7]. Experimental determination of subcellular localization
typically involves fluorescence microscopy of GFP-tagged PSY proteins expressed transiently in plant

systems or stably in transgenic lines.

Applications in Metabolic Engineering and Future
Directions

Metabolic Engineering Strategies

The critical role of PSY as the rate-limiting enzyme in carotenoid biosynthesis has made it a prime target for
metabolic engineering approaches aimed at enhancing carotenoid content in food crops. A landmark
achievement in this area is the development of Golden Rice, where introduction of a complete carotenoid
biosynthetic pathway into rice endosperm included the PSY gene as a key component [3]. The second
generation of Golden Rice incorporated the maize PSY gene (psyl) instead of the original daffodil PSY,
resulting in a 23-fold increase in carotenoid levels and preferential production of a- and B-carotenes [3].
This success highlights the importance of selecting optimal PSY transgene sources for metabolic engineering

applications.

Similar strategies have been applied to enhance carotenoid content in various crop species. In Brassica
napus, pioneering metabolic engineering work demonstrated that overexpression of a bacterial phytoene
synthase gene (CrtB) in seeds increased [(-carotene levels by 50-fold [5]. The efficacy of different PSY
transgene sources varies significantly, as observed in transgenic rice callus and grains, underscoring the
importance of PSY enzyme efficiency and proper regulation [5]. When engineering carotenoid content,

careful selection of PSY paralogs with appropriate expression patterns is crucial to avoid detrimental effects
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on photosynthesis, as excessive carotenoid accumulation throughout the plant can disrupt the stoichiometric

balance between carotenoids and chlorophylls in chloroplasts [5].

Emerging Research Directions and Technical Challenges

Future research on the PSY gene family will likely focus on several emerging areas, including elucidation of
PSY protein structures to inform enzyme engineering efforts, characterization of regulatory networks that
coordinate PSY expression with broader metabolic and developmental programs, and exploration of natural
variation in PSY genes to identify alleles with desirable characteristics for breeding programs [4] [5]. The
development of CRISPR-based gene editing technologies enables precise manipulation of PSY genes and
their regulatory elements, offering new opportunities for metabolic engineering without introducing

transgenes [5].

Significant technical challenges remain in PSY research, particularly regarding the post-translational
regulation of PSY enzymes and their interactions within metabolic protein complexes. The mechanisms by
which OR proteins stabilize PSY and enhance its activity are not fully understood, representing an important
area for future investigation [7] [9]. Additionally, the factors determining suborganellar localization of
different PSY paralogs and the functional consequences of this localization require further elucidation [7].
Addressing these knowledge gaps will not only advance fundamental understanding of carotenoid
biosynthesis but also facilitate more effective engineering strategies for nutritional enhancement of crop

plants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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